

comparing the selectivity profile of AxI-IN-4 against other kinases

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Compound of Interest		
Compound Name:	AxI-IN-4	
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A Comparative Analysis of Axl-IN-4's Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of **AxI-IN-4** Against Other Notable Kinase Inhibitors

The Axl receptor tyrosine kinase has emerged as a significant target in oncology, implicated in tumor proliferation, survival, metastasis, and drug resistance. **Axl-IN-4** is one of several small molecule inhibitors developed to target this kinase. This guide provides a comparative analysis of the selectivity profile of **Axl-IN-4** against other well-characterized kinase inhibitors, including those that also target Axl. The objective is to offer a clear, data-driven perspective to inform research and drug development decisions.

Kinase Inhibitor Selectivity: A Tabular Comparison

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The following tables summarize the available quantitative data for **AxI-IN-4** and a panel of comparator AxI inhibitors: BGB324 (R428), Cabozantinib, and Foretinib. Data is presented as IC50 (half-maximal inhibitory concentration), Kd (dissociation constant), or percentage of control, which indicates the remaining kinase activity in the presence of the inhibitor. Lower values typically signify higher potency.



It is important to note that comprehensive public data on the kinome-wide selectivity of **AxI-IN-4** is limited. The available information indicates an IC50 of 28.8 μ M for AXL kinase, suggesting it is a less potent inhibitor compared to other compounds in this analysis[1].

Table 1: Selectivity Profile of AxI-IN-4 and Comparator Kinase Inhibitors

Kinase Target	AxI-IN-4 (IC50)	BGB324 (R428) (IC50)	Cabozantinib (IC50)	Foretinib (Kd)
AXL	28.8 μM[1]	14 nM	7 nM[2]	-
MER	-	>700 nM	-	-
TYRO3	-	>1400 nM	-	-
VEGFR2	-	-	1.9 nM[2]	0.98 nM[3]
MET	-	>1400 nM	1.3 nM[2]	0.96 nM[3]
ABL	-	>1400 nM	-	-
InsR	-	>1400 nM	-	-
EGFR	-	>1400 nM	-	-
HER2	-	>1400 nM	-	-
PDGFRβ	-	>1400 nM	-	-
KDR	-	-	-	0.98 nM[3]
FLT3	-	-	-	-
SRC	-	-	-	27 nM[3]
BLK	-	-	-	11 nM[3]

Note: A dash (-) indicates that data was not found in the public domain from the conducted searches.

Signaling Pathways and Experimental Workflow

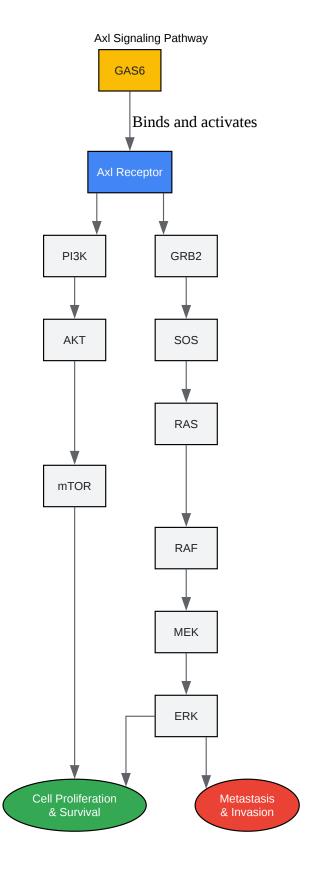






To understand the context of Axl inhibition, it is crucial to visualize its role in cellular signaling. Furthermore, a clear understanding of the experimental workflow used to determine inhibitor selectivity is essential for interpreting the data.



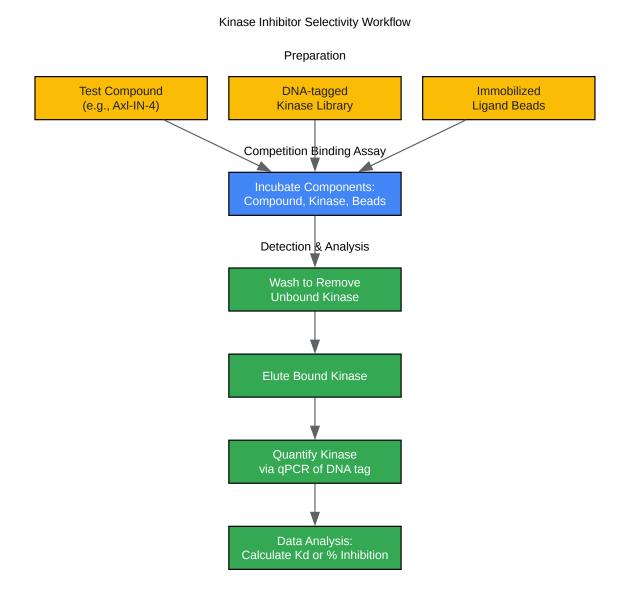


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A simplified diagram of the Axl signaling pathway.



The following diagram illustrates a typical workflow for assessing kinase inhibitor selectivity using a competition binding assay, such as the KINOMEscan® platform.



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